molecular formula C10H10N2O3S B1401744 2-Nitro-4-(thiazolidin-3-yl)benzaldehyde CAS No. 1707365-37-4

2-Nitro-4-(thiazolidin-3-yl)benzaldehyde

Cat. No.: B1401744
CAS No.: 1707365-37-4
M. Wt: 238.27 g/mol
InChI Key: YUNPKYVCCABCBE-UHFFFAOYSA-N
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Description

2-Nitro-4-(thiazolidin-3-yl)benzaldehyde is an organic compound that features a nitro group, a thiazolidine ring, and a benzaldehyde moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Nitro-4-(thiazolidin-3-yl)benzaldehyde typically involves the condensation of 2-nitrobenzaldehyde with thiazolidine derivatives. One common method includes the use of ethanol as a solvent and piperidine as a catalyst under reflux conditions . The reaction proceeds through the formation of an intermediate Schiff base, which subsequently cyclizes to form the thiazolidine ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimized reaction conditions, such as temperature control and the use of continuous flow reactors, can enhance yield and purity. The choice of solvents and catalysts may vary to ensure cost-effectiveness and environmental compliance.

Types of Reactions:

    Oxidation: The nitro group in this compound can undergo reduction to form corresponding amines.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The benzaldehyde moiety can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can facilitate nucleophilic substitution reactions.

Major Products:

    Reduction of the nitro group: yields 2-amino-4-(thiazolidin-3-yl)benzaldehyde.

    Reduction of the aldehyde group: yields 2-nitro-4-(thiazolidin-3-yl)benzyl alcohol.

    Substitution reactions: can yield various substituted benzaldehyde derivatives depending on the nucleophile used.

Scientific Research Applications

2-Nitro-4-(thiazolidin-3-yl)benzaldehyde has been explored for its potential in several scientific domains:

Comparison with Similar Compounds

    2-Nitrobenzaldehyde: Lacks the thiazolidine ring but shares the nitrobenzaldehyde structure.

    4-(Thiazolidin-3-yl)benzaldehyde: Lacks the nitro group but contains the thiazolidine and benzaldehyde moieties.

    2-Nitro-4-(thiazolidin-3-yl)benzoic acid: Similar structure with a carboxylic acid group instead of an aldehyde.

Uniqueness: 2-Nitro-4-(thiazolidin-3-yl)benzaldehyde is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the nitro group and the thiazolidine ring allows for diverse chemical transformations and potential therapeutic applications .

Properties

IUPAC Name

2-nitro-4-(1,3-thiazolidin-3-yl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3S/c13-6-8-1-2-9(5-10(8)12(14)15)11-3-4-16-7-11/h1-2,5-6H,3-4,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUNPKYVCCABCBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCN1C2=CC(=C(C=C2)C=O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801265148
Record name Benzaldehyde, 2-nitro-4-(3-thiazolidinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801265148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1707365-37-4
Record name Benzaldehyde, 2-nitro-4-(3-thiazolidinyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1707365-37-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzaldehyde, 2-nitro-4-(3-thiazolidinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801265148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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